molecular formula C14H9BrCl2N2O2 B5789721 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide

N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide

Cat. No. B5789721
M. Wt: 388.0 g/mol
InChI Key: VSYULGLPQZBGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide is a chemical compound with potential applications in scientific research. This compound is also known as BCB-PCB and belongs to the family of benzoylphenylurea derivatives. BCB-PCB has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of BCB-PCB is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. BCB-PCB may also affect the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BCB-PCB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. BCB-PCB may also affect the expression of various signaling pathways involved in cancer progression.

Advantages and Limitations for Lab Experiments

One advantage of BCB-PCB is its potential as a cancer therapeutic agent. However, its limitations include its poor solubility in water, which may affect its bioavailability and efficacy. BCB-PCB may also have off-target effects, which could limit its use in certain experimental settings.

Future Directions

For research on BCB-PCB include further studies on its mechanism of action and its potential as a cancer therapeutic agent. Other potential applications for BCB-PCB include its use as a tool for studying cell cycle regulation and apoptosis. Additionally, efforts to improve the solubility and bioavailability of BCB-PCB may enhance its potential as a therapeutic agent.

Synthesis Methods

BCB-PCB can be synthesized using various methods, including the reaction of 5-bromo-2-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as 4-chlorobenzenecarboximidamide to yield BCB-PCB. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

BCB-PCB has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. BCB-PCB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 5-bromo-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O2/c15-9-3-6-12(17)11(7-9)14(20)21-19-13(18)8-1-4-10(16)5-2-8/h1-7H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYULGLPQZBGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 5-bromo-2-chlorobenzoate

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